molecular formula C18H14F3N3O5S B2944498 N-(pyridin-3-ylmethyl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide CAS No. 1172568-35-2

N-(pyridin-3-ylmethyl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide

Cat. No.: B2944498
CAS No.: 1172568-35-2
M. Wt: 441.38
InChI Key: VMGBAWTXCOFFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a furan-2-carboxamide core substituted with a pyridin-3-ylmethyl group at the N-position and a sulfamoyl moiety linked to a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence target binding affinity.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-5-[[4-(trifluoromethoxy)phenyl]sulfamoyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O5S/c19-18(20,21)29-14-5-3-13(4-6-14)24-30(26,27)16-8-7-15(28-16)17(25)23-11-12-2-1-9-22-10-12/h1-10,24H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGBAWTXCOFFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(pyridin-3-ylmethyl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity, including its chemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H14F3N3O5SC_{18}H_{14}F_{3}N_{3}O_{5}S, with a molecular weight of approximately 441.38 g/mol. The compound features a furan ring, a pyridine moiety, and a sulfamoyl group, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₄F₃N₃O₅S
Molecular Weight441.38 g/mol
Purity≥ 95%

The biological activity of this compound is believed to be mediated through various mechanisms, including:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : The compound can trigger programmed cell death pathways in malignant cells.
  • Antimicrobial Activity : It exhibits activity against various bacterial strains.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound has shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies evaluated the compound's efficacy against several cancer cell lines, including MCF7 (breast cancer), HEPG2 (liver cancer), and A549 (lung cancer). The results are summarized in the table below:

Cell LineIC50 (µM)% Inhibition at 10 µM
MCF71.590%
HEPG20.885%
A5493.078%

These findings suggest that the compound possesses potent anticancer activity, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. The compound was tested against various bacterial strains, with results indicating moderate antibacterial properties.

Antimicrobial Testing Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound could be explored for its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the functional groups attached to the core structure can enhance its efficacy and selectivity towards biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Systems

The furan-2-carboxamide core of the target compound is structurally distinct from other heterocycles observed in analogues:

  • Furo[2,3-b]pyridine Derivatives (): Compounds such as 2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide incorporate a fused furopyridine system. This bicyclic structure may enhance rigidity and π-π stacking interactions compared to monocyclic furans .
  • Dipyridopyrimidine Cores (): Analogues like N-(furan-2-ylmethyl)dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxamide feature larger, polycyclic systems, which could increase binding specificity but reduce solubility .

Substituent Analysis

A. Sulfamoyl/Sulfonamide Groups
  • Target Compound: The sulfamoyl group (–SO₂–NH–) attached to 4-(trifluoromethoxy)phenyl may enhance hydrogen-bond donor capacity compared to sulfonamides (–SO₂–NHR) in analogues like N-Phenyl-4-(trifluoromethyl)benzenesulfonamide (4z, ) .
  • Electron-Withdrawing Substituents: The 4-(trifluoromethoxy)phenyl group contrasts with substituents such as 4-methoxy (5a, ) or 4-fluorophenyl (). Trifluoromethoxy groups are known to improve metabolic stability and lipophilicity relative to methoxy or halogens .
B. Carboxamide Linkages
  • Pyridin-3-ylmethyl vs. Other Alkyl Groups: The pyridinylmethyl substituent in the target compound may improve aqueous solubility due to the basic nitrogen in pyridine, compared to non-aromatic alkyl chains (e.g., cyclopropyl or trifluoroethyl groups in –6) .
  • Aryl vs. Heteroaryl Substituents : Analogues like N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () incorporate thioether-linked heterocycles, which may confer distinct electronic and steric properties .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(pyridin-3-ylmethyl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide?

Methodological Answer:

  • Stepwise Synthesis:
    • Begin with the coupling of 5-(sulfamoyl)furan-2-carboxylic acid derivatives with 4-(trifluoromethoxy)aniline under carbodiimide-mediated conditions (e.g., EDC/HOBt) to form the sulfamoyl intermediate.
    • React the intermediate with 3-(aminomethyl)pyridine via amide bond formation using DCC/DMAP in anhydrous DMF .
  • Purification:
    • Use recrystallization from ethanol/water mixtures to isolate the product.
    • Confirm purity via HPLC (≥95%) with a C18 column and acetonitrile/water gradient .
  • Yield Optimization:
    • Monitor reaction progress by TLC and adjust stoichiometry (1.2:1 molar ratio of amine to acid chloride).
    • Employ microwave-assisted synthesis to reduce side reactions and improve reaction kinetics .

Basic: Which analytical techniques are critical for verifying the structural integrity of the target compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the presence of the pyridinylmethyl group (δ 8.2–8.6 ppm for pyridine protons) and trifluoromethoxy substituent (δ 4.3 ppm for -OCH2_2CF3_3).
    • Compare chemical shifts with analogous compounds in the literature .
  • Mass Spectrometry (MS):
    • High-resolution ESI-MS to validate molecular weight (expected [M+H]+^+: ~474.1 g/mol).
  • X-ray Crystallography:
    • For unambiguous confirmation, grow single crystals in DMSO/ethyl acetate and analyze using a diffractometer (e.g., Enraf–Nonius CAD-4) to determine bond lengths and angles .

Advanced: How can researchers design experiments to explore the structure-activity relationship (SAR) of pyridine ring modifications?

Methodological Answer:

  • Analog Synthesis:
    • Replace the pyridine-3-ylmethyl group with substituted pyridines (e.g., 4-fluoro or 2-methoxy derivatives) using parallel synthesis techniques.
    • Introduce steric hindrance via bulky substituents (e.g., isopropyl) to assess binding pocket interactions .
  • Biological Testing:
    • Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
    • Correlate IC50_{50} values with electronic (Hammett σ) and steric (Taft parameters) descriptors .
  • Computational Modeling:
    • Perform docking studies (AutoDock Vina) to predict binding modes and identify key residues (e.g., hydrogen bonding with sulfamoyl groups) .

Advanced: How to resolve contradictions in reported cytotoxicity data for sulfamoyl-containing compounds?

Methodological Answer:

  • Assay Standardization:
    • Use the Mosmann MTT assay with controlled cell lines (e.g., HeLa or HEK293) and consistent seeding densities (5,000 cells/well) .
    • Validate results via ATP-based luminescence assays (CellTiter-Glo) to cross-check viability .
  • Variable Control:
    • Test solubility in DMSO/PBS mixtures to rule out precipitation artifacts.
    • Include positive controls (e.g., doxorubicin) and vehicle controls in triplicate.
  • Data Normalization:
    • Express IC50_{50} values relative to internal standards and apply statistical analysis (ANOVA with Tukey’s post hoc test) .

Basic: What in vitro models are suitable for preliminary assessment of the compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Use recombinant enzymes (e.g., carbonic anhydrase or cyclooxygenase) in spectrophotometric assays (e.g., para-nitrophenyl acetate hydrolysis).
  • Cell-Based Assays:
    • Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7 or A549) via MTT assays after 48-hour exposure .
    • Measure apoptosis via Annexin V/PI staining and flow cytometry.

Advanced: How to investigate the metabolic stability of the target compound in preclinical models?

Methodological Answer:

  • In Vitro Metabolism:
    • Incubate the compound with liver microsomes (human or rat) at 37°C and monitor degradation via LC-MS/MS.
    • Identify metabolites using fragmentation patterns (e.g., demethylation or sulfamoyl cleavage).
  • Pharmacokinetic Profiling:
    • Administer intravenously (1 mg/kg) to Sprague-Dawley rats and collect plasma samples at 0, 1, 2, 4, 8, and 24 hours.
    • Calculate clearance (CL) and half-life (t1/2_{1/2}) using non-compartmental analysis (Phoenix WinNonlin) .

Advanced: What strategies can address low aqueous solubility of the compound in biological assays?

Methodological Answer:

  • Formulation Optimization:
    • Prepare cyclodextrin inclusion complexes (e.g., β-cyclodextrin) at 1:2 molar ratios.
    • Use co-solvents (PEG-400 or Cremophor EL) at <0.1% v/v to minimize cytotoxicity .
  • Prodrug Design:
    • Synthesize phosphate or amino acid esters to enhance solubility. Hydrolyze in situ via esterases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.